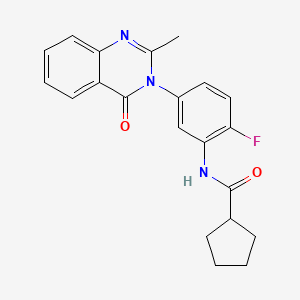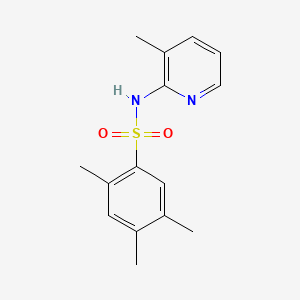
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits BTK by binding to the enzyme's active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation. The inhibition of BTK has been shown to be effective in the treatment of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines and immune cell activation in autoimmune diseases. 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
実験室実験の利点と制限
One of the main advantages of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain types of cancer and autoimmune diseases.
将来の方向性
There are several future directions for the development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide as a therapeutic agent. One direction is the optimization of its potency and selectivity through the design of new analogs and derivatives. Another direction is the evaluation of its efficacy in combination with other drugs or immunotherapies. Additionally, the clinical development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in various types of cancer and autoimmune diseases is ongoing and will provide valuable insights into its safety and efficacy profile.
合成法
The synthesis of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 2,4,5-trimethylbenzenesulfonamide with tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with 3-methylpyridine-2-carbaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide compound.
科学的研究の応用
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. BTK is known to play a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.
特性
IUPAC Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-5-7-16-15(10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYHBKMXUAJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

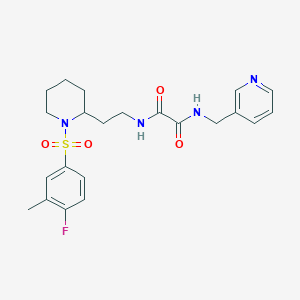
![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)
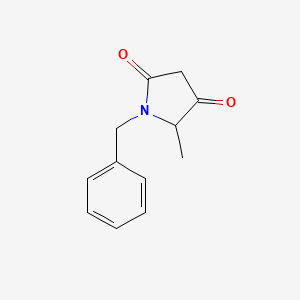
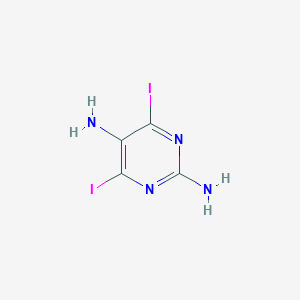
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)

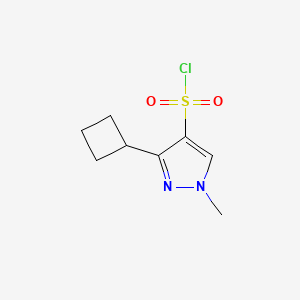
![N-[2-[4-(Dimethylamino)-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2738674.png)

